4-Methoxychrysene

描述

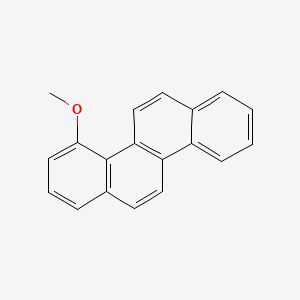

4-Methoxychrysene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C19H14O. It is a derivative of chrysene, where a methoxy group (-OCH3) is substituted at the fourth position of the chrysene structure.

准备方法

Synthetic Routes and Reaction Conditions: 4-Methoxychrysene can be synthesized through photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene. This method involves the deprotection and purification of the resulting methoxychrysenes . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of photochemical cyclization and cross-coupling reactions, which are scalable for industrial applications .

化学反应分析

Reaction Pathways in Pyrolytic Environments

4-Methylchrysene undergoes molecular growth via radical-mediated mechanisms under supercritical pyrolysis conditions (e.g., in n-decane at 495–520°C and 94.6 atm). Two distinct pathways dominate :

-

Formation of 4-Benzo[cd]fluoranthenyl Radical

-

Reacts with aliphatic species (e.g., methyl radicals, C₂–C₄ 1-alkenes) to yield six- and seven-ring PAHs with internal five-membered rings.

-

Example products: cyclopenta-fused derivatives (e.g., benzofluoranthenes).

-

-

Formation of 4-Cyclopenta[def]chrysenyl Radical

-

Generates peri-condensed benzenoid PAHs through sequential additions, forming structures as large as nine-ring systems.

-

Key intermediates: resonance-stabilized radicals that react with alkenes and methyl groups.

-

Table 1: Major Products from 4-Methylchrysene Pyrolysis

| Reaction Pathway | Major Products | Key Reactants Involved |

|---|---|---|

| Benzofluoranthenyl route | Six- and seven-ring PAHs | Methyl radicals, 1-alkenes |

| Cyclopenta-chrysenyl route | Nine-ring peri-condensed PAHs | Alkenes, resonance radicals |

Photochemical Reactivity

Photocyclization attempts to synthesize 4-methylchrysene from stilbenoid precursors (e.g., 2e ) under UV light in toluene yielded oxidative byproducts (e.g., 3e ) but no detectable 4-methylchrysene (3f ) due to steric hindrance . Key findings:

-

Steric effects at the fourth position inhibit cyclization, favoring oxidation over ring closure.

-

Methoxy-protected precursors (e.g., mesyl groups) were tested but did not resolve selectivity issues .

Oxidative Functionalization

4-Methylchrysene can be oxidized to chrysenecarboxylic acids using KMnO₄, though yields are modest . This reaction highlights the methyl group’s susceptibility to electrophilic attack.

Comparative Reactivity with Analogues

The position of methyl substitution critically influences reactivity:

Table 2: Reactivity Comparison of Methylchrysene Isomers

Environmental and Biological Interactions

4-Methylchrysene is metabolically activated to form DNA-reactive intermediates, contributing to its carcinogenicity . Its environmental persistence and reactivity in combustion systems make it a model compound for studying PAH toxicity .

科学研究应用

Carcinogenicity Studies

Research indicates that methylchrysenes, including 4-methoxychrysene, are associated with carcinogenic effects. Studies have shown that different isomers of methylchrysene exhibit varying levels of carcinogenicity when tested on animal models. For instance, 5-methylchrysene has demonstrated significant tumor-initiating activity, while other isomers have shown marginal carcinogenicity . The implications of these findings suggest that this compound may also warrant investigation for its potential carcinogenic properties.

Environmental Monitoring

This compound can serve as a marker for environmental pollution, particularly in studies assessing PAHs in tobacco smoke and other combustion products. The isolation and quantification of methylchrysenes from cigarette smoke have been achieved through advanced chromatographic techniques. This application is crucial for understanding the health risks associated with tobacco consumption and exposure to PAHs .

DNA Interaction Studies

In vitro studies have indicated that PAHs like this compound can form DNA adducts, which are critical in understanding the mechanisms behind PAH-induced mutagenesis and carcinogenesis. Research has identified specific codons in the TP53 gene that are frequently mutated due to exposure to PAHs, highlighting the importance of studying compounds like this compound in cancer research .

Case Study 1: Carcinogenicity Assessment

A comprehensive study evaluated the carcinogenic potential of various methylchrysenes, including this compound, using mouse models. The study found that while some isomers exhibited high tumor-initiating activity, others showed negligible effects. The results underscore the need for targeted research on lesser-studied isomers like this compound to fully understand their biological impact .

Case Study 2: Environmental Impact Analysis

Research conducted on the presence of PAHs in urban environments revealed significant levels of methylchrysenes, including this compound, in particulate matter collected from air samples. This study highlighted the relevance of monitoring such compounds to assess environmental health risks and develop strategies for pollution control .

作用机制

The mechanism of action of 4-Methoxychrysene involves its interaction with biological molecules, leading to various biochemical effects. It can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can result in mutagenic and carcinogenic effects, which are of significant interest in toxicological studies .

相似化合物的比较

Chrysene: The parent compound of 4-Methoxychrysene.

1-, 2-, 3-, and 4-Hydroxychrysenes: Hydroxylated derivatives of chrysene.

5-Methylchrysene: A methylated derivative of chrysene

Uniqueness: this compound is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution can alter the compound’s interaction with enzymes and receptors, making it a valuable compound for studying the structure-activity relationships of PAHs .

生物活性

4-Methoxychrysene (4-MC) is a methylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its potential environmental and health impacts. This article explores the biological activity of 4-MC, focusing on its interactions with the aryl hydrocarbon receptor (AhR), its metabolic stability, and its potential carcinogenic effects based on various research findings.

This compound can be synthesized through various methods, including regioselective photochemical reactions. The synthesis typically involves the methylation of chrysene or its derivatives, leading to compounds that exhibit altered biological activities compared to their parent structures. Studies have demonstrated that methylation can significantly enhance the potency of PAHs in activating AhR pathways, which are crucial in mediating the toxic effects of these compounds .

Biological Activity and Mechanisms

Aryl Hydrocarbon Receptor Activation:

4-MC has been shown to activate both AhR1a and AhR2a, which are vital in regulating xenobiotic metabolism. The activation of these receptors by 4-MC leads to the induction of cytochrome P450 enzymes, particularly CYP1A1, which is involved in the metabolism of various carcinogens .

Research indicates that 4-MC exhibits higher efficacy compared to unsubstituted chrysene in activating these receptors, suggesting that methylation enhances its biological activity. In vitro studies using cell lines such as H4IIE-luc have demonstrated that 4-MC can induce luciferase activity, a marker for AhR activation, at concentrations that do not significantly affect cell viability .

Metabolic Stability and Degradability:

The metabolic stability of 4-MC is an essential factor in assessing its long-term biological effects. Studies indicate that methylated PAHs like 4-MC are more resistant to metabolic degradation compared to their parent compounds. This stability may contribute to their prolonged presence in the environment and increased potential for bioaccumulation .

Carcinogenic Potential

The carcinogenicity of 4-MC has been evaluated in various animal models. Limited evidence suggests that it may possess carcinogenic properties, although results have been inconsistent. For instance, studies involving SENCAR mice indicated a low incidence of skin tumors following exposure to 4-MC; however, the overall evidence remains inconclusive due to the lack of extensive studies specifically targeting this compound .

Case Studies and Research Findings

Several studies have investigated the biological activities of methylated chrysenes, including 4-MC:

- Study on AHR Activation: A comprehensive study assessed multiple methylated PAHs for their potency in activating AhR pathways. Results showed that 4-MC exhibited significant activation capabilities compared to non-methylated counterparts, emphasizing the role of methyl groups in enhancing biological activity .

- Carcinogenicity Assessment: A case study involving dermal application in mice highlighted limited evidence for tumor formation associated with 4-MC exposure. While some tumors were observed, they were not statistically significant when compared to control groups .

Summary Table: Biological Activity of this compound

| Property | Observation |

|---|---|

| AHR Activation | Activates AhR1a and AhR2a |

| Induction of CYP Enzymes | Induces CYP1A1 enzyme activity |

| Metabolic Stability | More stable than parent chrysene |

| Carcinogenic Potential | Limited evidence; inconclusive results |

属性

IUPAC Name |

4-methoxychrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c1-20-18-8-4-6-14-10-11-16-15-7-3-2-5-13(15)9-12-17(16)19(14)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCMPZSCVBKWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(C=C2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543377 | |

| Record name | 4-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63020-59-7 | |

| Record name | 4-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。